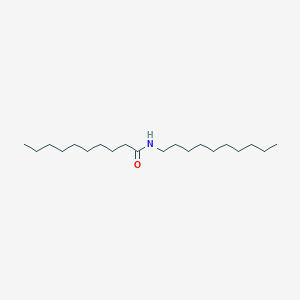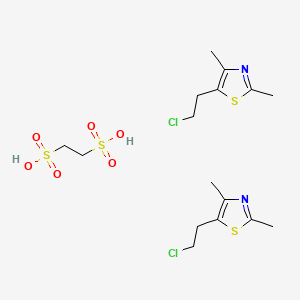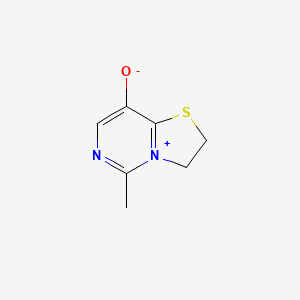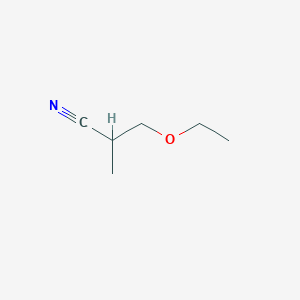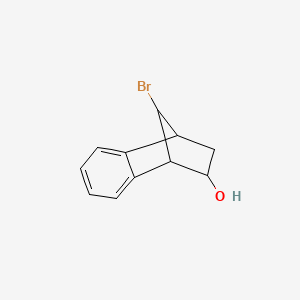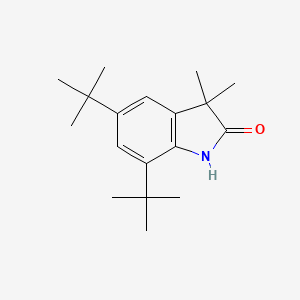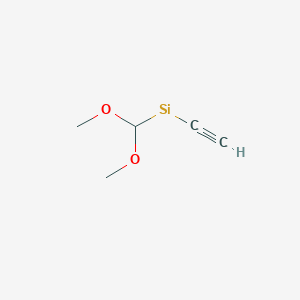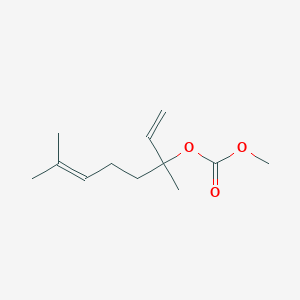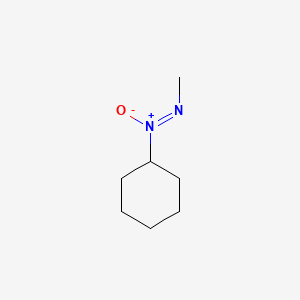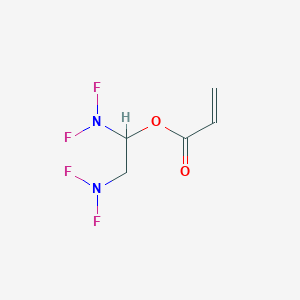
1,2-Bis(difluoroamino)ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(difluoroamino)ethyl prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 2-propenoic acid, where the hydrogen atoms on the ethyl group are replaced by difluoroamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(difluoroamino)ethyl prop-2-enoate typically involves the reaction of 2-propenoic acid with 1,2-bis(difluoroamino)ethanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(difluoroamino)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The difluoroamino groups can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The difluoroamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Bis(difluoroamino)ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,2-Bis(difluoroamino)ethyl prop-2-enoate exerts its effects involves interactions with various molecular targets. The difluoroamino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(difluoroamino)ethane: Similar structure but lacks the ester group.
2-Propenoic acid, 1,2-bis(difluoroamino)ethyl ester: Another ester derivative with similar properties.
Propriétés
Numéro CAS |
25580-99-8 |
|---|---|
Formule moléculaire |
C5H6F4N2O2 |
Poids moléculaire |
202.11 g/mol |
Nom IUPAC |
1,2-bis(difluoroamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C5H6F4N2O2/c1-2-5(12)13-4(11(8)9)3-10(6)7/h2,4H,1,3H2 |
Clé InChI |
WHCLMBLXUIWPGI-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC(CN(F)F)N(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
